molecular formula C18H24ClNO4 B14461608 2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride CAS No. 73771-75-2

2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride

Cat. No.: B14461608
CAS No.: 73771-75-2
M. Wt: 353.8 g/mol
InChI Key: SHWXTWCJYFEHHF-UHFFFAOYSA-N
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Description

2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride is a complex organic compound with a unique structure that combines chromone and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride typically involves multiple steps. One common method includes the esterification of 2,3-dimethylchromone-8-carboxylic acid with diethylaminoethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The chromone ring can undergo oxidation to form quinone derivatives.

    Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 2,3-Dimethylchromone-8-carboxylic acid and diethylaminoethanol.

    Oxidation: Quinone derivatives of the chromone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride involves its interaction with specific molecular targets. The chromone ring can interact with various enzymes and receptors, modulating their activity. The ester and diethylaminoethyl groups can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride
  • 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride

Uniqueness

2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

73771-75-2

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,3-dimethyl-4-oxochromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)10-11-22-18(21)15-9-7-8-14-16(20)12(3)13(4)23-17(14)15;/h7-9H,5-6,10-11H2,1-4H3;1H

InChI Key

SHWXTWCJYFEHHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C.Cl

Origin of Product

United States

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